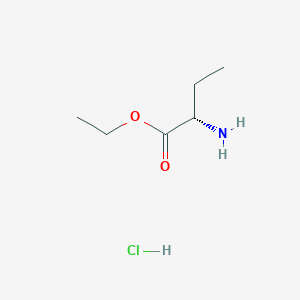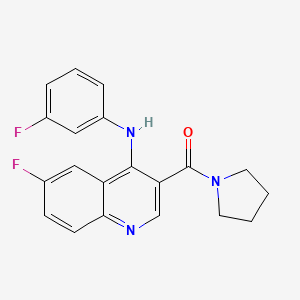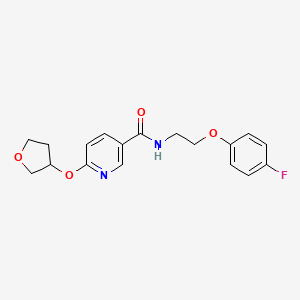
N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, commonly known as FPh-TFM-NMN, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of nicotinamide mononucleotide (NMN), which is a precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in various cellular processes. FPh-TFM-NMN is known to have a higher bioavailability and potency than NMN, making it a promising candidate for various therapeutic interventions.
科学的研究の応用
Novel Na+/Ca2+ Exchange Inhibitor
N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, under the investigation name YM-244769, has shown promise as a novel potent Na+/Ca2+ exchange (NCX) inhibitor. This compound preferentially inhibits intracellular Na+-dependent 45Ca2+ uptake via NCX3, making it significantly more effective against NCX3 than other NCX isoforms. Such specificity does not significantly affect extracellular Na+-dependent 45Ca2+ efflux, highlighting its potential as a neuroprotective drug by safeguarding against hypoxia/reoxygenation-induced cell damage in neuronal cells. This characteristic suggests a therapeutic potential for conditions where NCX3 activity is detrimental, including various neurological disorders (Iwamoto & Kita, 2006).
Fluorescent Analog of Nicotinamide Adenine Dinucleotide
Research into the fluorescent analog of the coenzyme nicotinamide adenine dinucleotide (NAD+) has led to the synthesis of nicotinamide 1,N(6)-ethenoadenine dinucleotide. This compound showcases a technical fluorescence emission maximum of 410 nm upon excitation at 300 nm. Its development aids in the understanding of enzymatic processes involving NAD+, as the fluorescent yield and lifetime of this analog provide insights into the intramolecular interactions within the dinucleotide. This advancement could be crucial for studies in biochemistry and pharmacology, offering a novel way to observe NAD+-dependent dehydrogenase reactions in real-time (Barrio, Secrist, & Leonard, 1972).
Modification of Drug Metabolism Inhibition
The effects of nicotinamide on altering the apparent mechanism of inhibition of various substances on drug metabolism by liver microsomes have been studied, showing that nicotinamide can modify the inhibition mechanism of compounds like SKF 525A-PA and DPEA. This insight is significant for the development of drug therapies and understanding drug interactions, especially in liver metabolism where nicotinamide plays a role in modulating the metabolic pathway inhibition, potentially affecting the pharmacokinetics of various drugs (Sasame & Gillette, 1970).
Molecular Switch Based on Redox Reaction
Innovative molecular switches incorporating nicotinamide and quinone within a fluorophore-spacer-receptor structure demonstrate redox-active behaviors dependent on the oxidation state of the receptor unit. These switches, particularly those based on nicotinamide, exhibit a strong fluorescence in their oxidized state but become non-fluorescent upon reduction due to electron transfer. This characteristic underlines their potential application in developing sensitive and reversible biosensors for detecting biological redox reactions, offering a tool for probing cellular environments and enzyme activities with high specificity and sensitivity (Yan et al., 2005).
特性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c19-14-2-4-15(5-3-14)24-10-8-20-18(22)13-1-6-17(21-11-13)25-16-7-9-23-12-16/h1-6,11,16H,7-10,12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMCRWWSYVTBED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2397952.png)
![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397953.png)
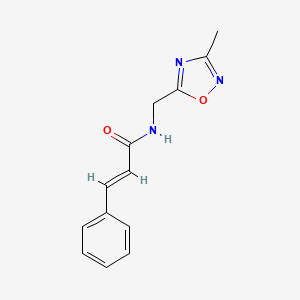
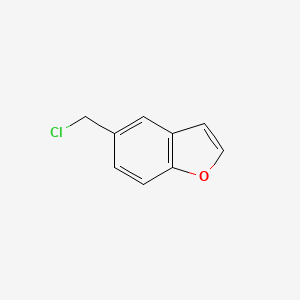

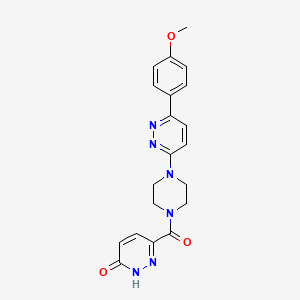
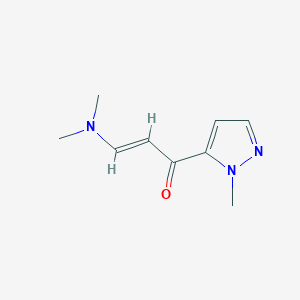
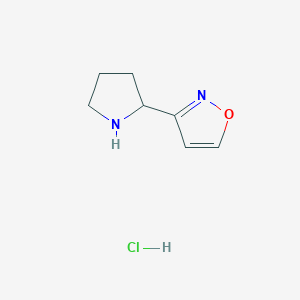
![2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2397969.png)

